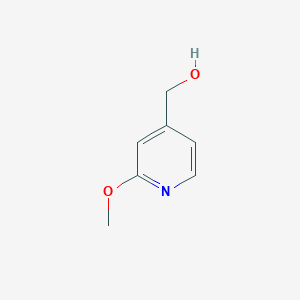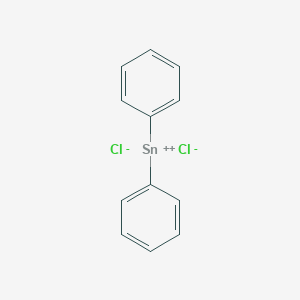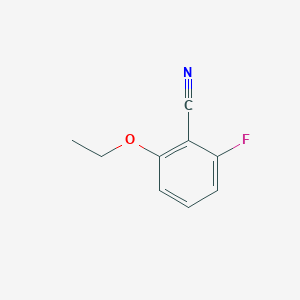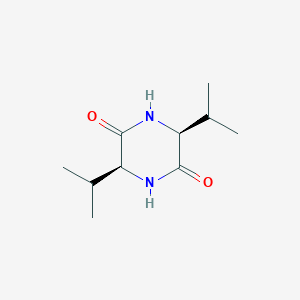
(2-Methoxypyridin-4-yl)methanol
概要
説明
(2-Methoxypyridin-4-yl)methanol is a chemical compound that has been the subject of research in various fields, particularly in chemistry and materials science. It is notable for its potential in creating compounds with specific physical and chemical properties.
Synthesis Analysis
- A study by (Ahipa et al., 2014) focused on synthesizing compounds containing methoxypyridine structures. These compounds exhibited liquid crystalline behavior and were characterized using spectral techniques.
Molecular Structure Analysis
- The molecular structure of compounds related to (2-Methoxypyridin-4-yl)methanol was analyzed through X-ray diffraction in studies such as (Percino et al., 2005). These analyses reveal details about the molecular arrangement and intramolecular interactions.
Chemical Reactions and Properties
- Research by (Garnovskii et al., 2003) involved electrochemical synthesis involving methanol, demonstrating how (2-Methoxypyridin-4-yl)methanol can participate in complex chemical reactions.
- The study by (Sammakia & Hurley, 2000) looked into the catalytic properties of related compounds in specific chemical reactions.
Physical Properties Analysis
- The physical properties of related compounds, such as their liquid crystalline behavior and phase transitions, were investigated in the research by (Ahipa et al., 2014).
Chemical Properties Analysis
- The chemical properties, such as the emission bands and electronic properties, were explored in the context of luminescent materials in the study by (Ahipa et al., 2014).
科学的研究の応用
Structural Characterization and Protonation Sites : The synthesis and structural characterization of compounds related to (2-Methoxypyridin-4-yl)methanol reveal different sites of protonation and distinct intermolecular hydrogen bonding patterns, contributing to the understanding of molecular conformations and interactions in such compounds (Böck et al., 2021).
Catalysis in Ester Methanolysis : 2-Acyl-4-aminopyridines, related to (2-Methoxypyridin-4-yl)methanol, have been used as catalysts for the hydroxyl-directed methanolysis of alpha-hydroxy esters, demonstrating their potential in selective organic transformations (Sammakia & Hurley, 2000).
Surface Chemistry Studies : Research on methanol adsorption and desorption on metal oxide catalysts using molecules related to (2-Methoxypyridin-4-yl)methanol helps in understanding surface sites and their role in catalysis, which is crucial for the development of efficient catalysts (Wu et al., 2012).
Organic Synthesis Applications : Compounds related to (2-Methoxypyridin-4-yl)methanol are used in the synthesis of various organic molecules, highlighting their versatility in chemical synthesis. For example, they are involved in the synthesis of alpha-hydroxy esters and carbonitriles (Jung et al., 2000).
Methanol Oxidation Studies : Methanol oxidation is an important reaction in various industrial processes, and research on this topic using related compounds helps in understanding the reaction mechanisms and developing more efficient processes (Rousseau et al., 2010).
Material Science Applications : The use of related compounds in the study of material properties, such as in the encapsulation of metal complexes in zeolites, opens up new possibilities in the field of materials science (Ghorbanloo & Alamooti, 2017).
将来の方向性
“(2-Methoxypyridin-4-yl)methanol” is widely used in research and industrial fields. Its future directions could involve further exploration of its synthesis, properties, and potential applications in various fields.
Relevant Papers There are several papers relevant to “(2-Methoxypyridin-4-yl)methanol”. One discusses the synthesis of substituted pyridines with diverse functional groups . Another paper discusses the properties, synthesis, characterization, analytical methods, biological properties, safety in scientific experiments, applications in scientific experiments, and the current state of "(2-Methoxypyridin-4-yl)methanol".
特性
IUPAC Name |
(2-methoxypyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBVKZRNXXJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560641 | |
| Record name | (2-Methoxypyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxypyridin-4-yl)methanol | |
CAS RN |
123148-66-3 | |
| Record name | (2-Methoxypyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)



![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)



![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)

